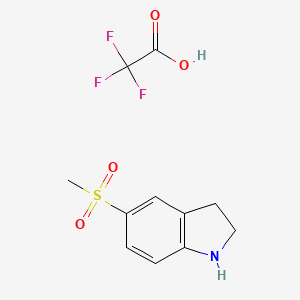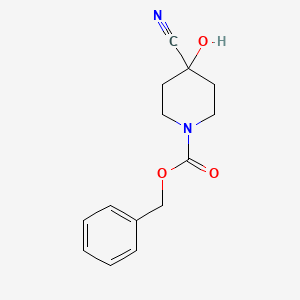
Methyl 2-amino-5-thiomorpholinobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-5-thiomorpholinobenzoate is an organic compound that features a benzoate ester functional group, an amino group, and a thiomorpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-thiomorpholinobenzoate typically involves the reaction of 2-amino-5-bromobenzoic acid with thiomorpholine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Methyl 2-amino-5-thiomorpholinobenzoate undergoes various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates depending on the reagents used.
科学的研究の応用
Methyl 2-amino-5-thiomorpholinobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of Methyl 2-amino-5-thiomorpholinobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The thiomorpholine ring and amino group play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions.
類似化合物との比較
Similar Compounds
- Methyl 2-amino-5-bromobenzoate
- Methyl 2-amino-5-methoxybenzoate
- Methyl 2-amino-5-fluorobenzoate
Uniqueness
Methyl 2-amino-5-thiomorpholinobenzoate is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties. This ring structure can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for various applications.
特性
分子式 |
C12H16N2O2S |
|---|---|
分子量 |
252.33 g/mol |
IUPAC名 |
methyl 2-amino-5-thiomorpholin-4-ylbenzoate |
InChI |
InChI=1S/C12H16N2O2S/c1-16-12(15)10-8-9(2-3-11(10)13)14-4-6-17-7-5-14/h2-3,8H,4-7,13H2,1H3 |
InChIキー |
WHJGPHDHIFPHOE-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=CC(=C1)N2CCSCC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![N,6-dimethylbenzo[d]thiazol-2-amine](/img/structure/B13506068.png)




